![molecular formula C4H4BrNO2 B2514533 4-Bromo-5-methylisoxazol-3-ol CAS No. 10067-92-2](/img/structure/B2514533.png)
4-Bromo-5-methylisoxazol-3-ol
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Overview
Description
The compound 4-Bromo-5-methylisoxazol-3-ol is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known to exhibit tautomerism, where they can exist in different forms depending on the environment, such as in solution or solid phase . The presence of a bromine atom at the 4-position and a methyl group at the 5-position on the isoxazole ring may influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, N-methylisoxazolin-5-ones, which are structurally related to 4-Bromo-5-methylisoxazol-3-ol, can be synthesized by methylation of isoxazolin-5-ones or by the reaction of N-methylhydroxylamine with β-oxoesters . Bromination of isoxazole compounds to introduce a bromine atom, as seen in 4-Bromo-5-methylisoxazol-3-ol, can be performed using N-bromosuccinimide . Additionally, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied, which is a precursor to various isoxazole-fused heterocycles .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including those with bromine substituents, has been extensively studied. For example, the crystal structure of N-methyl-3-phenyl-4-bromoisoxazolin-5-one has been determined, showing normal bond lengths and angles, and a dihedral angle between the phenyl and isoxazolinone rings . This information can provide insights into the structural characteristics of 4-Bromo-5-methylisoxazol-3-ol.
Chemical Reactions Analysis
Isoxazole derivatives participate in various chemical reactions. The base-catalyzed ring opening of isoxazoles has been studied, revealing a mechanism involving the abstraction of a proton and scission of the N–O bond . The reactivity of the isoxazole ring can lead to the formation of cyanoenolate anions, which are useful intermediates in organic synthesis . The presence of a bromine atom in 4-Bromo-5-methylisoxazol-3-ol could also make it a suitable substrate for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents present on the ring. For example, differences in physical properties between 3-aryl and 4-aryl compounds in the solid phase have been noted . The basicity of isoxazole and its derivatives has been recorded, with isoxazol-5-ones being acids comparable in strength to carboxylic acids . The presence of a bromine atom and a methyl group in 4-Bromo-5-methylisoxazol-3-ol would influence its acidity, solubility, and other physical properties.
Scientific Research Applications
Isoxazoline as a Scaffold in Organic Synthesis
Isoxazoline derivatives, including those related to 4-Bromo-5-methylisoxazol-3-ol, are known for their rich reactivity, making them valuable scaffolds in organic synthesis. The compound serves as a crucial building block for both cyclic and acyclic compounds, showcasing a diverse array of chemical reactivities and functional group compatibilities (Melo, 2010).
Role in Synthesis and Medicinal Chemistry
Isoxazolone derivatives, closely related to 4-Bromo-5-methylisoxazol-3-ol, exhibit significant biological and medicinal properties. They serve as excellent intermediates for synthesizing a wide variety of heterocycles and undergo several chemical transformations. The method involving a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride is highlighted as an effective approach for synthesizing these molecules (Laroum et al., 2019).
Use as Building Blocks for Polyfunctionalized Systems
4-Functionalized isoxazolin-5-ones, a category to which 4-Bromo-5-methylisoxazol-3-ol belongs, have garnered attention as precursors for functionalized building blocks. Their multifunctional nature facilitates the construction of extensive compound libraries, crucial for developing new functional materials. The review by Nishiwak (2017) confirms the importance of nitroisoxazolones in synthetic chemistry for creating polyfunctionalized compounds that are not readily available through alternative methods (Nishiwak, 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of 4-Bromo-5-methylisoxazol-3-ol with its targets are subject to ongoing research.
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The specific pathways and downstream effects influenced by 4-Bromo-5-methylisoxazol-3-ol are yet to be elucidated.
properties
IUPAC Name |
4-bromo-5-methyl-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXJRXHATDGRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methylisoxazol-3-ol |
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